Cas no 378203-33-9 (Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate)

Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a hydroxymethoxyphenyl group and an ethyl carboxylate moiety. This structure imparts unique reactivity and potential utility in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals. The presence of both hydroxy and methoxy functional groups enhances its versatility in further derivatization, while the oxazole ring contributes to stability and electronic properties. The ethyl ester group offers favorable solubility in organic solvents, facilitating downstream reactions. Its well-defined molecular architecture makes it suitable for applications requiring precise structural control, such as ligand design or bioactive molecule development.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate structure
378203-33-9 structure
Product name:Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
CAS No:378203-33-9
MF:C13H13NO5
MW:263.246023893356
CID:6401514
PubChem ID:845067

Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ETHYL 3-(4-HYDROXY-3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXYLATE
    • AKOS000668878
    • EN300-6491368
    • 378203-33-9
    • SR-01000356162
    • Oprea1_330064
    • BAS 03213357
    • SR-01000356162-1
    • Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
    • Inchi: 1S/C13H13NO5/c1-3-18-13(16)12-7-9(14-19-12)8-4-5-10(15)11(6-8)17-2/h4-7,15H,3H2,1-2H3
    • InChI Key: IJQUIEDPGXHQKJ-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)=CC(C2C=CC(=C(C=2)OC)O)=N1

Computed Properties

  • Exact Mass: 263.07937252g/mol
  • Monoisotopic Mass: 263.07937252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 81.8Ų

Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6491368-10.0g
ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
378203-33-9 91%
10g
$8680.0 2023-05-31
Enamine
EN300-6491368-0.1g
ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
378203-33-9 91%
0.1g
$701.0 2023-05-31
Enamine
EN300-6491368-0.5g
ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
378203-33-9 91%
0.5g
$1574.0 2023-05-31
1PlusChem
1P028PXO-100mg
ethyl3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
378203-33-9 91%
100mg
$929.00 2024-05-04
1PlusChem
1P028PXO-50mg
ethyl3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
378203-33-9 91%
50mg
$726.00 2024-05-04
Enamine
EN300-6491368-2.5g
ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
378203-33-9 91%
2.5g
$3957.0 2023-05-31
Enamine
EN300-6491368-5.0g
ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
378203-33-9 91%
5g
$5854.0 2023-05-31
Enamine
EN300-6491368-0.25g
ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
378203-33-9 91%
0.25g
$999.0 2023-05-31
1PlusChem
1P028PXO-500mg
ethyl3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
378203-33-9 91%
500mg
$2008.00 2023-12-17
1PlusChem
1P028PXO-10g
ethyl3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
378203-33-9 91%
10g
$10791.00 2023-12-17

Additional information on Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate

Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate (CAS No. 378203-33-9): A Comprehensive Overview

Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate (CAS No. 378203-33-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its 1,2-oxazole core and aromatic substituents, has been explored for its potential biological activities and synthetic utility.

The structural motif of Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate incorporates a phenolic group and a methoxy group on the aromatic ring, which are known to modulate the electronic properties and reactivity of the molecule. This specific arrangement has been investigated for its role in various pharmacological applications, particularly in the development of novel therapeutic agents.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities. The 1,2-oxazole scaffold is particularly noteworthy for its presence in numerous bioactive molecules, including antibiotics and anti-inflammatory agents. The introduction of ester functionality in the molecule enhances its solubility and bioavailability, making it a promising candidate for further pharmacological exploration.

The synthesis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate involves multi-step organic transformations, including condensation reactions and esterification processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These synthetic approaches have been refined through continuous research and development, leveraging modern techniques such as flow chemistry and catalytic processes.

The biological evaluation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate has revealed intriguing properties that warrant further investigation. Preliminary studies suggest that this compound exhibits moderate activity against certain bacterial strains, indicating its potential as an antimicrobial agent. Additionally, the presence of hydroxyl and methoxy groups suggests possible interactions with biological targets involved in inflammatory pathways.

The pharmacokinetic profile of this compound is another area of interest. The ester moiety contributes to its metabolic stability while maintaining adequate solubility in biological fluids. This balance is crucial for ensuring effective drug delivery and therapeutic efficacy. Further studies are ongoing to elucidate the metabolic pathways and interaction dynamics of Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate.

In the context of drug discovery, the structural diversity offered by heterocyclic compounds like Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate is invaluable. Researchers are exploring various derivatives to enhance potency and selectivity against specific disease targets. Computational modeling and high-throughput screening techniques are being employed to accelerate the identification of lead compounds with optimal pharmacological profiles.

The role of natural product-inspired scaffolds in medicinal chemistry cannot be overstated. The structural features of many bioactive natural products align closely with those of synthetic heterocycles like Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate. By mimicking these natural motifs, chemists can design molecules with enhanced biological activity while minimizing side effects.

The future prospects for Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate are promising. Ongoing research aims to expand its applications in therapeutic areas such as oncology and neurology. The compound's unique structural features make it a versatile platform for developing novel drug candidates with targeted mechanisms of action.

In conclusion, Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate (CAS No. 378203-33-9) represents a significant advancement in pharmaceutical chemistry. Its structural complexity and functional diversity position it as a valuable asset in the quest for novel therapeutic agents. Continued research into this compound will undoubtedly contribute to the development of innovative treatments for various diseases.

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